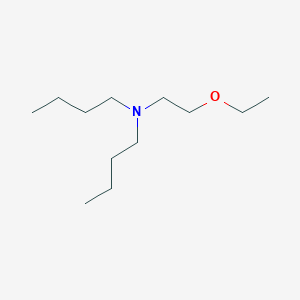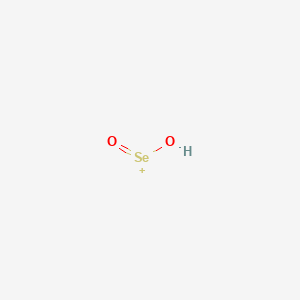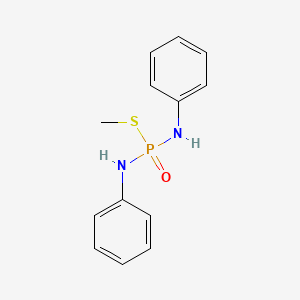
2,2-Dichloro-3-(trichlorosilyl)-2-benzosilin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-3-(trichlorosilyl)-2-benzosilin-1(2H)-one is a unique organosilicon compound characterized by the presence of both silicon and chlorine atoms within its molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-(trichlorosilyl)-2-benzosilin-1(2H)-one typically involves the reaction of a benzosilinone precursor with chlorinating agents in the presence of a silicon source. Commonly used chlorinating agents include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, is crucial for optimizing the synthesis.
化学反应分析
Types of Reactions
2,2-Dichloro-3-(trichlorosilyl)-2-benzosilin-1(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines, to form new derivatives.
Oxidation Reactions: The silicon center can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silanes or other reduced silicon species.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of alkoxy or amino derivatives.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes or other reduced silicon species.
科学研究应用
2,2-Dichloro-3-(trichlorosilyl)-2-benzosilin-1(2H)-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its reactivity and stability.
作用机制
The mechanism of action of 2,2-Dichloro-3-(trichlorosilyl)-2-benzosilin-1(2H)-one involves the interaction of its silicon and chlorine atoms with various molecular targets. The silicon center can form strong bonds with oxygen or nitrogen atoms, making it useful in the formation of stable siloxane or silazane linkages. The chlorine atoms can participate in nucleophilic substitution reactions, allowing for the modification of the compound’s structure and properties.
相似化合物的比较
Similar Compounds
2,2-Dichloro-3-methylbutane: Similar in having dichloro substitution but lacks the silicon component.
2,3-Dichlorobutane: Another dichloro-substituted compound but with a different carbon backbone and no silicon.
Uniqueness
2,2-Dichloro-3-(trichlorosilyl)-2-benzosilin-1(2H)-one is unique due to the presence of both silicon and chlorine atoms, which impart distinct chemical reactivity and stability. This combination allows for a wide range of chemical modifications and applications that are not possible with purely carbon-based compounds.
属性
CAS 编号 |
63607-01-2 |
|---|---|
分子式 |
C9H5Cl5OSi2 |
分子量 |
362.6 g/mol |
IUPAC 名称 |
2,2-dichloro-3-trichlorosilyl-2-benzosilin-1-one |
InChI |
InChI=1S/C9H5Cl5OSi2/c10-16(11)8(17(12,13)14)5-6-3-1-2-4-7(6)9(16)15/h1-5H |
InChI 键 |
RAUASQILCUNDET-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C([Si](C2=O)(Cl)Cl)[Si](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14489507.png)





![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)

![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)
methyl}thymidine](/img/structure/B14489555.png)

